![molecular formula C6H4N2O2S B116809 Thieno[2,3-d]pyrimidine-2,4-diol CAS No. 18740-38-0](/img/structure/B116809.png)

Thieno[2,3-d]pyrimidine-2,4-diol

Overview

Description

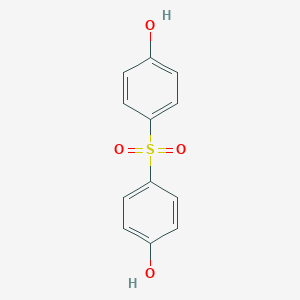

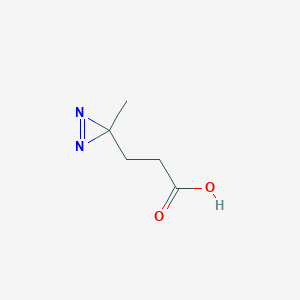

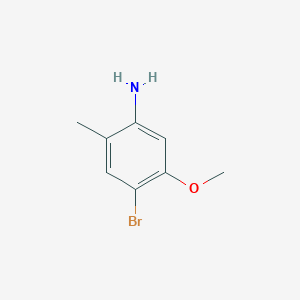

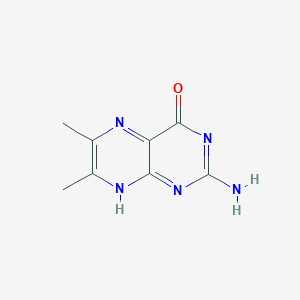

Thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C6H4N2O2S . It is also known by other names such as 1H-Thieno[2,3-d]pyrimidine-2,4-dione . The compound has a molecular weight of 168.18 g/mol .

Synthesis Analysis

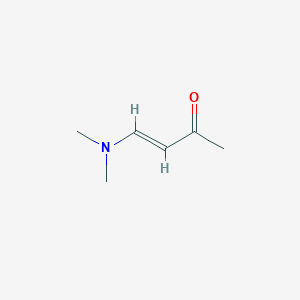

Thieno[2,3-d]pyrimidine derivatives have been synthesized for various studies. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis

The molecular structure of Thieno[2,3-d]pyrimidine-2,4-diol includes a thieno[2,3-d]pyrimidine core. The InChI representation of the molecule isInChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) . The Canonical SMILES representation is C1=CSC2=C1C(=O)NC(=O)N2 . Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidine-2,4-diol has a molecular weight of 168.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 167.99934855 g/mol . The Topological Polar Surface Area is 86.4 Ų .Scientific Research Applications

Antitumor Agents

Thieno[2,3-d]pyrimidine derivatives have been synthesized as potent antitumor agents . These compounds, particularly as EZH2 inhibitors, have shown remarkable antiproliferative activity against various cancer cell lines such as SU-DHL-6, WSU-DLCL-2, and K562 . The structure-activity relationship studies suggest that certain moieties are beneficial for improving antitumor activities, making these derivatives attractive for further optimization as cancer therapeutics .

VEGFR-2 Inhibition

In the realm of cancer treatment, thieno[2,3-d]pyrimidine derivatives have been designed to target VEGFR-2 , a critical protein in angiogenesis. These compounds have demonstrated strong anti-VEGFR-2 potential and have shown to inhibit cancer cell growth effectively in MCF-7 and HepG2 cell lines. Notably, certain compounds have induced cell cycle arrest and promoted apoptosis, highlighting their promise as anticancer agents .

Molecular Docking and Simulation

The thieno[2,3-d]pyrimidine derivatives’ interactions with biological targets have been explored using molecular docking and simulation studies . These computational techniques provide insights into the structural and energetic features of the protein-ligand complexes, aiding in the understanding of their binding conformations and dynamics .

Drug Development Potential

Computational ADMET and toxicity studies have been conducted on thieno[2,3-d]pyrimidine derivatives to evaluate their drug development potential. These studies offer valuable information on the pharmacokinetics, safety, and efficacy of these compounds, which is crucial for advancing them through the drug development pipeline .

Apoptosis Induction

Specific thieno[2,3-d]pyrimidine derivatives have been found to stimulate apoptosis in cancer cells by modulating the expression of apoptotic proteins such as BAX and Bcl-2. This ability to induce programmed cell death in cancer cells is a significant step towards developing effective cancer therapies .

Cell Cycle Modulation

Some derivatives have the capability to cause cell cycle arrest , particularly in the G2/M phase. This effect can halt the proliferation of cancer cells, providing another mechanism by which these compounds can be used to combat cancer .

Structural and Electronic Properties Analysis

Density Functional Theory (DFT) studies have been utilized to explore the structural and electronic properties of thieno[2,3-d]pyrimidine derivatives. Understanding these properties is essential for rational drug design and optimizing the compounds for better therapeutic effects .

Colchicine-Binding Site Inhibition

Thieno[2,3-d]pyrimidine derivatives have also been identified as inhibitors of the colchicine-binding site, which is associated with antiproliferative activity. The elucidation of X-ray cocrystal structures of these compounds in complex with tubulin provides a deeper understanding of their mechanism of action and potential as anticancer drugs .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine-2,4-diol primarily targets the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2), which play key roles in cancers .

Mode of Action

The compound interacts with the MIF tautomerase active site, interfering with its biological activity . This interaction hinders the exploration of MIF2 as a drug target .

Biochemical Pathways

The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for cell proliferation and differentiation, and its deactivation can lead to cell cycle arrest .

Pharmacokinetics

The compound’s solubility is sufficient for further studies .

Result of Action

Thieno[2,3-d]pyrimidine-2,4-diol suppresses the proliferation of non-small cell lung cancer cells in two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .

Future Directions

Thieno[2,3-d]pyrimidine derivatives have shown promise in various studies, particularly in cancer research. For instance, they have been used as targeted therapy for PI3K . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

properties

IUPAC Name |

1H-thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOQALRLGHKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480925 | |

| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18740-38-0 | |

| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18740-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)